molecular formula C14H10N2S B1361322 4-Phenyl-phthalazine-1-thiol CAS No. 35392-60-0

4-Phenyl-phthalazine-1-thiol

Cat. No. B1361322
CAS RN: 35392-60-0
M. Wt: 238.31 g/mol
InChI Key: BVCRPTIUWPVUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Phenyl-phthalazine-1-thiol” is a chemical compound with the molecular formula C14H10N2S and a molecular weight of 238.31 . It is typically used for research purposes .


Synthesis Analysis

The synthesis of phthalazine derivatives, which includes “4-Phenyl-phthalazine-1-thiol”, has been explored in various studies . One approach involves the reaction of phthalic anhydride, hydrazine hydrate, dimedone, and different aldehydes under solvent-free conditions . Another method involves the use of a novel inorganic-monosaccharide nanohybrid synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-phthalazine-1-thiol” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-phthalazine-1-thiol” have been studied in the context of thiol-ene “click” reactions . These reactions, which can be both radical-mediated and base/nucleophile-initiated, are noted for their versatility and potential in polymer and materials synthesis .

Scientific Research Applications

Chemotherapeutic Research

4-Phenyl-phthalazine-1-thiol: has garnered interest due to its potential chemotherapeutic applications. Studies have shown that phthalazine derivatives can be synthesized and investigated for their antihyperglycemic, antihyperlipidemic, and antibacterial activities . This compound could be a crucial player in the development of new treatments for chronic diseases like diabetes, where it may help regulate glucose and lipid levels in the blood.

Antibacterial Activity

The antibacterial properties of phthalazine derivatives, including 4-Phenyl-phthalazine-1-thiol , are significant. Research indicates that these compounds exhibit high activity against Gram-positive bacteria, which could lead to the development of new antibacterial agents . This application is particularly relevant in the face of rising antibiotic resistance.

Proteomics Research

In proteomics, 4-Phenyl-phthalazine-1-thiol is used as a reagent for various biochemical applications. Its molecular structure allows it to interact with proteins, which can be useful in understanding protein function and in the identification of biomarkers for diseases .

Organic Synthesis Intermediates

The phthalazine nucleus of 4-Phenyl-phthalazine-1-thiol makes it a valuable intermediate in organic synthesis. It can be used to create a wide range of compounds, including those with potential pharmacological effects .

Lipid Metabolism Studies

Given its impact on lipid profiles, 4-Phenyl-phthalazine-1-thiol can be used in scientific studies to explore lipid metabolism. This could have implications for understanding and treating conditions associated with dyslipidemia .

Diabetes Mellitus Research

The compound’s role in lowering glucose levels makes it a candidate for diabetes research. It could be used to study the effects of chemical derivatization of phthalazine on glucose and lipid-lowering activities, providing insights into new therapeutic approaches for diabetes mellitus .

Safety And Hazards

Specific safety and hazard information for “4-Phenyl-phthalazine-1-thiol” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

Future Directions

“4-Phenyl-phthalazine-1-thiol” is currently available for purchase for research use . Its potential applications in various fields, including material synthesis and pharmaceuticals, may be explored in future research.

properties

IUPAC Name

4-phenyl-2H-phthalazine-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCRPTIUWPVUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350560
Record name 4-Phenyl-phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-phthalazine-1-thiol

CAS RN

35392-60-0
Record name 4-Phenyl-phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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